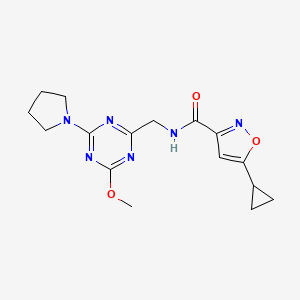

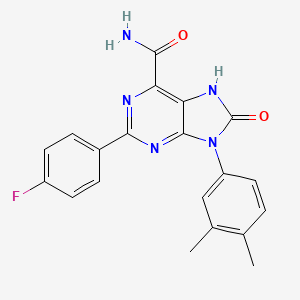

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield products with significant pharmacological potential. For instance, ethyl pyrazolecarboxylates and their derivatives have been synthesized through reactions involving ethyl 3-[(dimethylamino)methylidene]pyruvate and various hydrazines, showcasing the regioselectivity and potential for creating structurally complex molecules (Hanzlowsky et al., 2003). Similarly, the synthesis of pyrazolo[3,4-c]pyridazine derivatives from ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate highlights the versatility of nucleophilic reagents in crafting novel compounds with a range of biological activities (Zabska et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, as determined by single-crystal X-ray diffraction, reveals intricate details such as hydrogen bonding and π-π interactions that contribute to the compound's stability and reactivity. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate demonstrates how intramolecular hydrogen bonds and crystal packing can influence molecular conformation and properties (Xiao-lon, 2015).

Chemical Reactions and Properties

Chemical reactions involving ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its analogs often lead to the formation of novel structures with unique properties. The reactivity with nucleophilic reagents, such as hydrazine, opens pathways to a range of derivatives with potential biological activity. The synthesis of pyrazolo[3,4-c]pyridazine derivatives illustrates the compound's capacity for undergoing nucleophilic substitution reactions, leading to molecules with diverse pharmacological profiles (Zabska et al., 1998).

Aplicaciones Científicas De Investigación

Chemical Transformations and Derivatives

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its related compounds have been explored for their potential in creating a variety of chemical derivatives. For example, Anusevičius et al. (2014) detailed the transformation of a related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, into various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, demonstrating its versatility in producing a range of chemical structures (Anusevičius et al., 2014).

Antimicrobial Applications

Research has shown that derivatives of Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate have been tested for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines from a compound similar to ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and evaluated them for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structure of related compounds is another significant area of research. Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and performed extensive structural analysis, including X-ray diffraction studies. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Achutha et al., 2017).

Pharmacological Screening

Some derivatives have been screened for their potential pharmacological effects. For instance, Zabska et al. (1998) explored the effects of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate derivatives on the central nervous system (Zabska et al., 1998).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-4-8(15)6-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMJLLFEQHXVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)